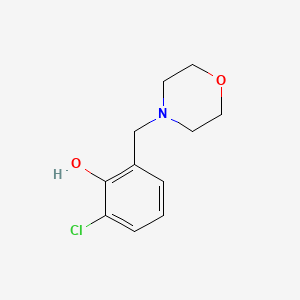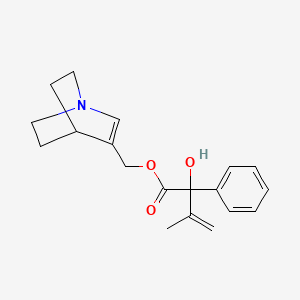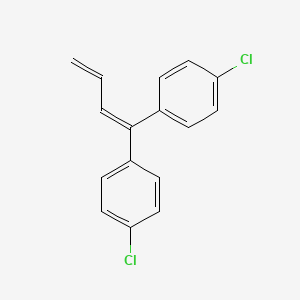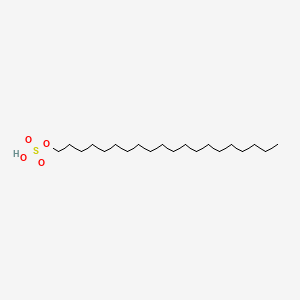
1-Eicosanol, hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Eicosanol, hydrogen sulfate: is a chemical compound with the molecular formula C20H42O4S and a molecular weight of 378.610 . It is also known by other names such as Icosyl hydrogen sulfate and Arachidyl monosulfate . This compound is a sulfate ester of 1-Eicosanol, a long-chain fatty alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Eicosanol, hydrogen sulfate can be synthesized through the sulfation of 1-Eicosanol. The reaction typically involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the hydrogen sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous sulfation processes where 1-Eicosanol is reacted with sulfur trioxide in a falling film reactor. This method allows for efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Eicosanol, hydrogen sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 1-Eicosanol and sulfuric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used to replace the sulfate group.
Major Products Formed:
Hydrolysis: 1-Eicosanol and sulfuric acid.
Oxidation: Eicosanoic acid.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
1-Eicosanol, hydrogen sulfate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in studies related to lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Eicosanol, hydrogen sulfate involves its interaction with biological membranes and proteins. The sulfate group imparts hydrophilic properties, allowing the compound to interact with aqueous environments, while the long hydrocarbon chain interacts with lipid bilayers. This dual functionality enables the compound to modulate membrane fluidity and permeability, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Octadecanol, hydrogen sulfate
- 1-Docosanol, hydrogen sulfate
- 1-Hexadecanol, hydrogen sulfate
Comparison: 1-Eicosanol, hydrogen sulfate is unique due to its specific chain length (20 carbon atoms), which imparts distinct physical and chemical properties compared to shorter or longer chain analogs. This uniqueness makes it particularly suitable for specific applications in surfactant formulations and lipid research .
Eigenschaften
CAS-Nummer |
67633-89-0 |
|---|---|
Molekularformel |
C20H42O4S |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
icosyl hydrogen sulfate |
InChI |
InChI=1S/C20H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
DLFKFFZPKVOYJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


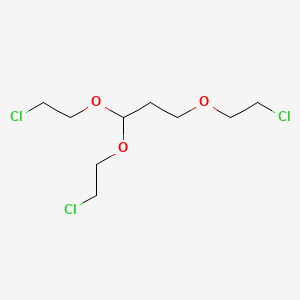
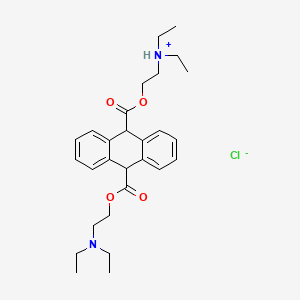
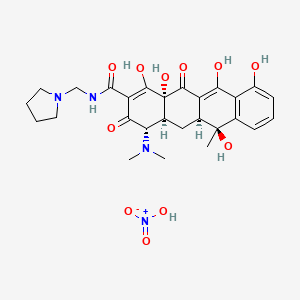
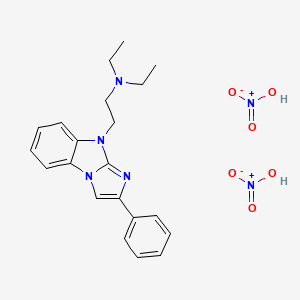
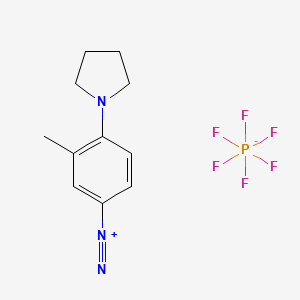
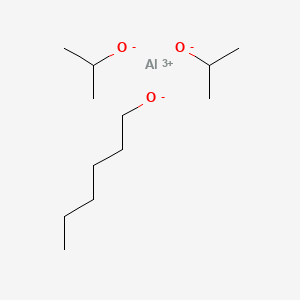

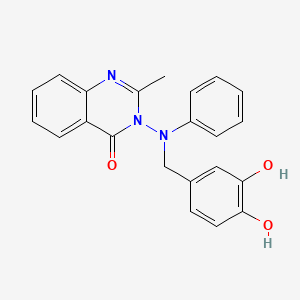
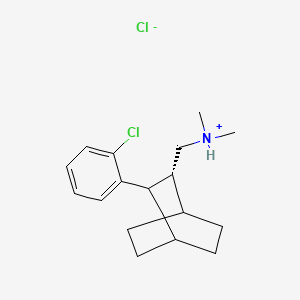
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)
